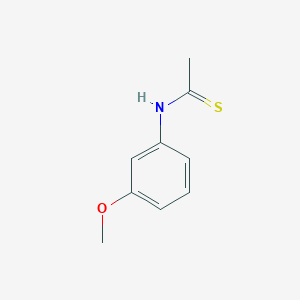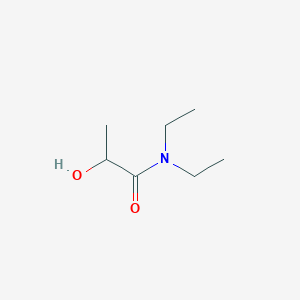
7a-Hydroxycholesterol3-Benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7a-Hydroxycholesterol3-Benzoate: is a derivative of cholesterol, specifically a benzoate ester of 7a-hydroxycholesterol. It is a white solid with a molecular formula of C34H50O3 and a molecular weight of 506.77 g/mol . This compound is significant in various biochemical and pharmacological studies due to its unique structural properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7a-Hydroxycholesterol3-Benzoate typically involves the solvolysis of 7a-bromocholesterol benzoate with potassium acetate in acetic acid. This reaction yields 7a-acetoxycholesterol benzoate, which is then reduced with lithium aluminum hydride to produce 7a-hydroxycholesterol . The key steps in this synthesis are:
Solvolysis: 7a-bromocholesterol benzoate + potassium acetate in acetic acid.
Reduction: 7a-acetoxycholesterol benzoate + lithium aluminum hydride.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process would likely involve optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 7a-Hydroxycholesterol3-Benzoate can undergo oxidation to form 7-ketocholesterol derivatives.
Reduction: Reduction reactions can convert 7-keto derivatives back to 7a-hydroxy derivatives.
Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: 7-ketocholesterol derivatives.
Reduction: 7a-hydroxycholesterol.
Substitution: Various substituted cholesterol derivatives.
Applications De Recherche Scientifique
Chemistry: 7a-Hydroxycholesterol3-Benzoate is used as an intermediate in the synthesis of other complex steroidal compounds. It serves as a precursor for various biochemical transformations.
Biology: In biological studies, this compound is used to investigate the metabolic pathways of cholesterol and its derivatives. It helps in understanding the role of cholesterol in cellular processes and disease mechanisms.
Medicine: this compound has potential applications in the development of therapeutic agents targeting cholesterol-related disorders. It is also studied for its role in modulating cholesterol metabolism and its effects on cardiovascular health.
Industry: In the industrial sector, this compound is used in the production of specialized chemicals and pharmaceuticals. Its unique properties make it valuable in the synthesis of bioactive molecules.
Mécanisme D'action
The mechanism of action of 7a-Hydroxycholesterol3-Benzoate involves its interaction with specific enzymes and receptors in the body. It is a precursor in the enzymatic conversion of cholesterol to bile acids, a process crucial for cholesterol homeostasis . The compound acts on molecular targets such as cholesterol 7a-hydroxylase (CYP7A1), which catalyzes the rate-determining step in bile acid synthesis .
Comparaison Avec Des Composés Similaires
7a-Hydroxycholesterol: A direct precursor in bile acid synthesis.
7-Ketocholesterol: An oxidized form of cholesterol with distinct biological activities.
Cholesterol Benzoate: A benzoate ester of cholesterol used in various synthetic applications.
Uniqueness: 7a-Hydroxycholesterol3-Benzoate is unique due to its specific structural modification, which imparts distinct chemical and biological properties. Unlike its analogs, it combines the hydroxyl group at the 7a position with a benzoate ester, making it a valuable intermediate in synthetic and biochemical studies.
Propriétés
Formule moléculaire |
C34H50O3 |
|---|---|
Poids moléculaire |
506.8 g/mol |
Nom IUPAC |
[7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate |
InChI |
InChI=1S/C34H50O3/c1-22(2)10-9-11-23(3)27-14-15-28-31-29(17-19-34(27,28)5)33(4)18-16-26(20-25(33)21-30(31)35)37-32(36)24-12-7-6-8-13-24/h6-8,12-13,21-23,26-31,35H,9-11,14-20H2,1-5H3 |
Clé InChI |
YAQOZGBTTMUPRW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}thiophene-2-carboxamide](/img/structure/B11996548.png)


![1-[2-(Isopropylsulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B11996564.png)
![3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(E)-(3-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11996565.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11996570.png)
acetyl}amino)benzoate](/img/structure/B11996576.png)
![3-Propyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11996591.png)


![N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B11996610.png)
